
9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a synthetic organic compound characterized by its xanthene core structure, substituted with a 2,4-dichlorophenyl group and three hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenyl acetic acid and resorcinol.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorophenyl acetic acid and resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This forms the xanthene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the condensation and hydroxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fluorescent Probes: Due to its xanthene core, the compound can be used as a fluorescent probe in various chemical assays.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Antioxidant Activity: The hydroxyl groups contribute to its potential as an antioxidant, scavenging free radicals in biological systems.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Diagnostic Agents: Its fluorescent properties make it suitable for use in diagnostic imaging.
Industry
Dye Manufacturing: The compound can be used in the production of dyes and pigments due to its vibrant color properties.
Material Science: It can be incorporated into materials to enhance their optical properties.
Wirkmechanismus
The mechanism by which 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine: A xanthene-based compound with applications in fluorescence microscopy.
Eosin: A brominated xanthene dye used in histology.
Uniqueness
Substitution Pattern: The presence of the 2,4-dichlorophenyl group and three hydroxyl groups distinguishes it from other xanthene derivatives.
Chemical Reactivity:
This detailed overview provides a comprehensive understanding of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one, highlighting its synthesis, chemical behavior, applications, and uniqueness compared to similar compounds
Eigenschaften
CAS-Nummer |
104472-61-9 |
|---|---|
Molekularformel |
C19H10Cl2O5 |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
9-(2,4-dichlorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Cl2O5/c20-8-1-2-9(12(21)3-8)19-10-4-13(22)15(24)6-17(10)26-18-7-16(25)14(23)5-11(18)19/h1-7,22-24H |
InChI-Schlüssel |
MWDJRBHIYJXBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





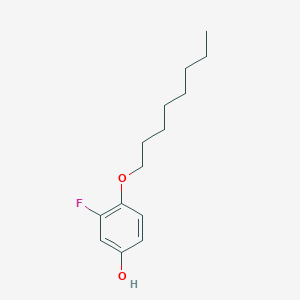
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
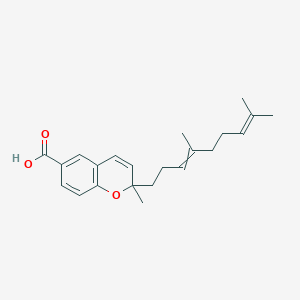
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
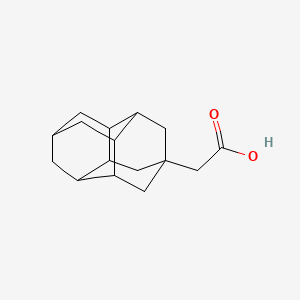

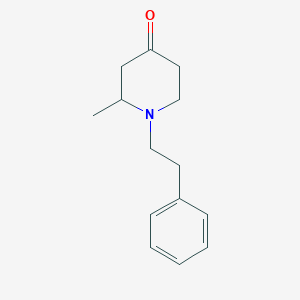
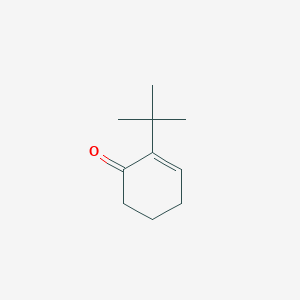
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
